molecular formula C17H18N4O2S B2561249 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide CAS No. 2034227-80-8

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide

Cat. No.: B2561249
CAS No.: 2034227-80-8
M. Wt: 342.42
InChI Key: CATLASCJSKUTBP-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole core, a pyrazole ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the pyrazole ring and the oxane moiety. Key reagents and conditions include:

    Benzothiazole formation: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Pyrazole ring synthesis: The pyrazole ring can be synthesized via the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Oxane moiety introduction: The oxane ring can be introduced through the reaction of epoxides with alcohols under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide: shares structural similarities with other benzothiazole derivatives, pyrazole compounds, and oxane-containing molecules.

    Benzothiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Pyrazole compounds: Widely studied for their anti-inflammatory and analgesic effects.

    Oxane-containing molecules: Investigated for their potential in drug delivery and materials science.

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological and chemical properties not found in other compounds.

Biological Activity

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide is a novel compound that has garnered attention for its potential biological activities. This compound combines a pyrazole ring with a benzothiazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H14N4O2S\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This compound features:

  • A pyrazole ring, which contributes to its biological activity.
  • A benzothiazole core, known for various pharmacological effects.
  • An oxane substituent that may influence solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways related to inflammation and cancer.

Biological Activity

Research has revealed several promising biological activities associated with this compound:

Antimicrobial Activity

Preliminary studies indicate that derivatives of benzothiazole compounds demonstrate significant antimicrobial properties. For instance, compounds similar to N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole have shown efficacy against various bacterial strains.

CompoundMIC (μg/mL)MBC (μg/mL)
Compound A10.7–21.421.4–40.2
Compound B15.0–30.030.0–60.0

These results suggest that the compound may possess broad-spectrum antimicrobial properties, warranting further investigation into its mechanism of action against specific pathogens .

Anti-inflammatory Potential

The benzothiazole moiety has been linked to anti-inflammatory effects in various studies. Compounds with similar structures have shown inhibition of COX enzymes, which are crucial in the inflammatory response.

Case Studies

A series of case studies have evaluated the biological efficacy of related compounds:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly enhanced activity against resistant strains .
  • Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties of benzothiazole derivatives, showing significant inhibition in animal models compared to standard anti-inflammatory drugs .

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-17(12-4-5-15-16(7-12)24-11-18-15)20-13-8-19-21(9-13)10-14-3-1-2-6-23-14/h4-5,7-9,11,14H,1-3,6,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATLASCJSKUTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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